molecular formula C14H15NO5 B3036589 3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid CAS No. 37618-11-4

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Cat. No.: B3036589
CAS No.: 37618-11-4
M. Wt: 277.27 g/mol
InChI Key: MDXUAOYXTZJZQH-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a synthetic compound belonging to the class of quinolinones. Quinolinones are a group of heterocyclic compounds characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl₃ or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex quinolinone derivatives.

    Medicine: Research has shown that derivatives of this compound exhibit analgesic properties, making it a candidate for pain management studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic properties are believed to be due to its ability to modulate pain receptors and pathways in the nervous system . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones: These compounds share a similar quinolinone structure but differ in their functional groups.

    N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have shown enhanced analgesic activity compared to the parent compound.

Uniqueness

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-11-6-9-5-8(3-4-13(16)17)14(18)15-10(9)7-12(11)20-2/h5-7H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXUAOYXTZJZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
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3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

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